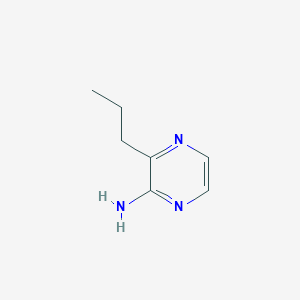

3-Propylpyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-3-6-7(8)10-5-4-9-6/h4-5H,2-3H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMKFCVEMJCTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 3-Propylpyrazin-2-amine and Related Isomers

The traditional synthesis of this compound and its isomers often relies on a set of well-established chemical transformations. These methods, while robust, may involve multiple steps and require specific precursor molecules.

Regioselective Functionalization of Pyrazine (B50134) Core Structures

The direct functionalization of a pre-formed pyrazine ring is a common strategy to introduce desired substituents. Regioselectivity, the control of the position of the incoming group, is a critical aspect of this approach. While specific methods for the direct propylation and amination of the pyrazine core to yield this compound are not extensively detailed in readily available literature, general principles of pyrazine chemistry can be applied.

The regioselectivity of electrophilic or nucleophilic attack on the pyrazine ring is governed by the electronic properties of the nitrogen atoms and any existing substituents. For instance, metalation of a pyrazine ring followed by quenching with an electrophile is a known method for introducing substituents at specific positions. The directing effects of existing groups on the pyrazine ring play a crucial role in determining the outcome of such reactions.

Aminodehalogenation Strategies for Pyrazine Precursors

A frequently employed and effective method for the synthesis of aminopyrazines is the nucleophilic substitution of a halogen atom on the pyrazine ring with an amine. This aminodehalogenation strategy is contingent on the availability of a suitable halopyrazine precursor, such as 2-chloro-3-propylpyrazine. The existence of 2-chloro-3-propyl-pyrazine (CAS#: 85093-85-2) provides a viable starting point for this synthetic route.

The reaction typically involves heating the chloropyrazine with ammonia (B1221849) or an ammonia equivalent in a suitable solvent. The reactivity of the halogen is enhanced by the electron-withdrawing nature of the pyrazine ring nitrogens. This method is a cornerstone in the synthesis of various aminopyrazine derivatives.

Table 1: Example of Aminodehalogenation for Pyrazine Synthesis

| Precursor | Reagent | Product |

| 2-Chloro-3-propylpyrazine | Ammonia | This compound |

This table illustrates a plausible and established synthetic transformation.

Condensation Reactions Utilizing 1,2-Diketones and Diamines

A foundational method for the construction of the pyrazine ring itself is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. To synthesize a this compound derivative through this route, one would conceptually start with a propyl-substituted 1,2-diketone and a corresponding diamine that would lead to the desired amino group.

For example, the condensation of 1,2-diaminopropane with a glyoxal derivative could, in principle, lead to a propyl-substituted dihydropyrazine (B8608421), which can then be oxidized to the aromatic pyrazine. Subsequent introduction of the amino group would be necessary if not incorporated in the initial diamine precursor. The challenge in this approach often lies in the availability of the appropriately substituted starting materials and controlling the regiochemistry of the condensation. A general representation of this reaction is the condensation of an α-dicarbonyl compound with an α-diamine to form a dihydropyrazine, followed by oxidation to the pyrazine.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of heterocyclic compounds, including pyrazines. These novel approaches often involve the use of catalytic systems and alternative energy sources.

Catalytic Systems for Pyrazine Ring Formation and Amination

Modern synthetic methods increasingly rely on catalysis to achieve high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. This methodology could be applied to the synthesis of this compound from a precursor like 2-chloro-3-propylpyrazine. The use of specialized phosphine ligands can enable the coupling of amines with aryl and heteroaryl halides under relatively mild conditions.

Furthermore, catalytic systems are also being developed for the direct C-H amination of aromatic rings, which could represent a highly atom-economical route to aminopyrazines in the future. Research in this area is ongoing and aims to provide direct access to aminated heterocycles without the need for pre-functionalized starting materials.

Table 2: Potential Catalytic Amination of a Pyrazine Precursor

| Precursor | Amine Source | Catalyst System (Example) | Product |

| 2-Chloro-3-propylpyrazine | Ammonia | Palladium catalyst with a phosphine ligand | This compound |

This table outlines a modern catalytic approach to the synthesis of the target compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, often leading to higher yields and purer products compared to conventional heating methods. This technology has been successfully applied to a variety of heterocyclic syntheses, including those of pyrazines and related compounds.

For the synthesis of this compound, microwave assistance could be employed in several steps. For instance, the aminodehalogenation of 2-chloro-3-propylpyrazine with ammonia could be expedited under microwave conditions. Similarly, condensation reactions to form the pyrazine ring can also benefit from the rapid and uniform heating provided by microwaves. The synthesis of N-substituted 3-aminopyrazine-2-carboxamides has been reported to be effectively carried out using microwave irradiation, highlighting the utility of this technology in the functionalization of the pyrazine core.

Table 3: Comparison of Conventional vs. Microwave-Assisted Amination

| Reaction Step | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Moderate to good | Often improved |

| Side Reactions | More prevalent | Often reduced |

This table provides a general comparison of the two heating methods in the context of pyrazine synthesis.

Derivatization and Functionalization of this compound

The 2-amino group and the pyrazine ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially valuable properties.

Formation of Amide Derivatives and Analogues

The formation of an amide bond by N-acylation of the 2-amino group is a common and versatile method for derivatizing aminopyrazines. researchgate.net This transformation can be achieved through various methods, including reaction with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. A particularly relevant study focuses on the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, which are structural analogs of this compound derivatives. researchgate.net In this work, the amide bond was formed by reacting the corresponding methyl ester with various benzylamines under microwave irradiation, highlighting a green chemistry approach to derivatization. researchgate.net

Another effective method involves the use of coupling agents like 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid for subsequent reaction with the amine. researchgate.net While these examples are based on a pyrazine-2-carboxamide scaffold, the principles are directly applicable to the N-acylation of this compound.

The following table outlines representative conditions for amide bond formation on aminopyrazine systems.

| Acylating Agent | Coupling Agent/Conditions | Substrate (Analog) | Product | Reference |

| Substituted Benzylamine | NH4Cl, Methanol (B129727), MW: 130 °C, 40 min | Methyl 3-aminopyrazine-2-carboxylate | N-benzyl-3-aminopyrazine-2-carboxamide | researchgate.net |

| Substituted Amine | 1. CDI, DMSO; 2. MW: 120 °C, 30 min | 3-Aminopyrazine-2-carboxylic acid | N-substituted 3-aminopyrazine-2-carboxamide | researchgate.net |

Schiff Base Formation and Coordination Complexation

The primary amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). acs.orgacs.org These compounds are valuable intermediates in organic synthesis and are known to form stable coordination complexes with various transition metals. acs.orgnih.govnih.gov The formation of Schiff bases is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis. scielo.org.cooiccpress.com

The resulting Schiff base ligands, containing the pyrazine moiety, can chelate metal ions through the imine nitrogen and one of the pyrazine nitrogen atoms. A variety of transition metal complexes with Schiff base ligands derived from other heterocyclic amines have been synthesized and characterized. nih.govnih.gov These complexes often exhibit interesting electronic and structural properties. For instance, cobalt(II), nickel(II), and copper(II) complexes of Schiff bases derived from 3,3′-thiodipropionic acid and aminopyrazoline have been reported. nih.gov While specific studies on this compound Schiff base complexes are not prevalent in the searched literature, the general principles of their formation and coordination are well-established.

The table below provides a general overview of the synthesis of Schiff bases and their metal complexes.

| Reactants | Reaction Conditions | Product Type |

| This compound, Aldehyde/Ketone | Reflux in ethanol, acid catalyst | Schiff Base (Imine) |

| Schiff base of this compound, Metal Salt (e.g., CoCl2, NiCl2, CuCl2) | Reflux in a suitable solvent | Transition Metal Coordination Complex |

Introduction of Heterocyclic Moieties (e.g., Triazoles)

The functionalization of this compound with other heterocyclic rings, such as triazoles, can lead to novel compounds with potentially enhanced biological activities. A common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, often catalyzed by copper(I) in what is known as "click chemistry". semanticscholar.orguni-konstanz.denih.govorientjchem.org

To introduce a triazole moiety onto this compound, the amino group can be converted to an azide via diazotization followed by reaction with sodium azide. The resulting pyrazinyl azide can then undergo a cycloaddition reaction with a suitable alkyne to form the desired triazole derivative. Alternatively, the amino group can be modified with a linker containing an alkyne, which can then be reacted with an azide. One-pot procedures for diazo transfer from an amine and subsequent azide-alkyne cycloaddition have been developed, offering an efficient route to triazole-linked compounds from readily available amines. uni-konstanz.de

The synthesis of pyrazolo[3,4-d] uni-konstanz.denih.govrsc.orgtriazines, which are fused triazole-pyrazine systems, has been achieved through the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, followed by cyclization. beilstein-journals.org This indicates that the amino group on a nitrogen-containing heterocycle is a suitable handle for the construction of fused triazole rings.

The following table outlines a general synthetic approach for the introduction of a 1,2,3-triazole moiety.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Diazotization and Azidation | 1. NaNO2, HCl (aq.), 0-5 °C 2. NaN3 | 3-Propylpyrazin-2-azide |

| 2 | [3+2] Cycloaddition (Click Chemistry) | Terminal alkyne, Cu(I) catalyst (e.g., CuSO4/sodium ascorbate) | 1-(3-Propylpyrazin-2-yl)-1,2,3-triazole derivative |

Strategies for Alkyl Chain Modification and Elongation

Modification of the propyl group at the 3-position of the pyrazine ring can be challenging but offers a route to a wider range of analogues. One potential strategy is through C-H activation, a powerful tool in modern organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. rsc.orgresearchgate.net Palladium-catalyzed direct arylation via C-H activation has been applied to pyrazine rings, demonstrating the feasibility of functionalizing the heterocyclic core. rsc.org While direct C-H activation of the alkyl chain itself is more complex, methodologies are being developed for such transformations on various organic molecules.

Another approach for alkyl chain modification could involve radical reactions. For chain elongation, one could envision a multi-step sequence. For instance, oxidation of the propyl group to a carbonyl functionality, followed by a Wittig reaction or Grignard addition, could introduce additional carbon atoms. However, controlling the regioselectivity of the initial oxidation in the presence of the pyrazine ring and amino group would be a significant challenge.

A more plausible strategy for accessing analogues with different alkyl chains would be to employ alternative starting materials in the initial pyrazine synthesis. For example, using different β-amino alcohols in a dehydrogenative self-coupling reaction could lead to a variety of 2,5-dialkylpyrazines. acs.orgnih.gov While this does not modify the existing propyl group, it provides a route to a library of compounds with diverse alkyl substituents.

The table below summarizes potential, albeit challenging, strategies for alkyl chain modification.

| Strategy | Description | Potential Challenges |

| Direct C-H Activation | Catalytic functionalization of a C-H bond on the propyl chain. | - Regioselectivity (α, β, or γ position) - Competition with C-H activation on the pyrazine ring. |

| Oxidation-Functionalization Sequence | Oxidation of the propyl group to a ketone or aldehyde, followed by reactions to extend the chain. | - Harsh oxidation conditions may degrade the pyrazine ring. - Lack of selectivity in the initial oxidation step. |

| Synthesis of Analogues | Utilizing different starting materials in the pyrazine synthesis to introduce varied alkyl chains. | Not a direct modification, but a viable route to structural diversity. |

Elucidation of Chemical Reactivity and Mechanistic Pathways

Electrophilic and Nucleophilic Aromatic Substitution on Pyrazine (B50134) Ring System

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. slideshare.netimperial.ac.uk This inherent electron deficiency significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyrazine ring is highly resistant to electrophilic attack, much more so than pyridine. thieme-connect.de The two ring nitrogen atoms strongly deactivate the ring carbons towards electrophiles. scribd.comresearchgate.net Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms become protonated, leading to further deactivation of the ring. thieme-connect.de Consequently, direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the unsubstituted pyrazine ring are generally not feasible. thieme-connect.de

However, the presence of the amino (-NH₂) group at the C2 position and the propyl (-C₃H₇) group at the C3 position modifies this reactivity. The amino group is a strong activating group and is ortho, para-directing. In 3-Propylpyrazin-2-amine, it would direct incoming electrophiles primarily to the C5 position. The propyl group is a weak activating group, also directing ortho and para (to C5 and potentially C6, though the C5 position is more activated by the stronger amino group). Despite this activation, harsh conditions are typically still required for electrophilic substitution to occur. researchgate.net For instance, halogenation of 2-aminopyrazine (B29847) can be achieved, demonstrating that the activating amino group makes the reaction possible. thieme.de

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present on the ring. scribd.comscribd.comwikipedia.org The presence of electron-withdrawing groups, such as the ring nitrogens themselves, activates the ring for nucleophilic attack. chemistrysteps.commasterorganicchemistry.com Halogenated pyrazines, for example, are more reactive towards nucleophilic displacement than the corresponding pyridines. thieme-connect.de

In the case of this compound derivatives (e.g., where a halogen is introduced at the C5 or C6 position), the SNAr reaction would proceed via an addition-elimination mechanism. chemistrysteps.com A nucleophile would attack the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. chemistrysteps.com The electron-donating amino and propyl groups slightly decrease the ring's electrophilicity, potentially requiring more forcing conditions for nucleophilic exchange compared to an un-substituted halopyrazine. thieme-connect.de

Table 1: Predicted Reactivity for Aromatic Substitution on this compound

| Reaction Type | Ring Reactivity | Influence of Substituents (-NH₂, -C₃H₇) | Most Likely Position of Attack | General Outcome |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated (π-deficient ring) thieme-connect.de | Activating, directs ortho/para thieme.de | C5 | Reaction is difficult, requires forcing conditions if at all possible. thieme-connect.deresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Activated (π-deficient ring) scribd.comscribd.com | Slightly Deactivating | Any position with a good leaving group (e.g., C5 or C6) | Reaction is generally facile if a leaving group is present. thieme-connect.de |

Reactivity of the Amino Group in this compound

The exocyclic amino group is a primary amine and exhibits characteristic reactivity, including protonation and condensation with carbonyls.

This compound possesses three basic nitrogen atoms: the two ring nitrogens (at positions 1 and 4) and the exocyclic amino nitrogen. Each can accept a proton, and their respective basicities (pKa of the conjugate acid) determine the protonation state of the molecule at a given pH. libretexts.orgucalgary.ca

The ring nitrogens of pyrazine itself are weakly basic, with a pKa of 0.65 for the first protonation. thieme-connect.de The exocyclic amino group in 2-aminopyrazine is significantly more basic, with a reported pKa value of approximately 3.22. chemicalbook.com The propyl group, being weakly electron-donating, would have a minor effect on these values.

The acid-base equilibria can be described as follows:

In strongly acidic solution, all three nitrogen atoms will be protonated.

As the pH increases, the most acidic proton (on the least basic nitrogen) will be removed first.

The final deprotonation will occur at the most basic site, the exocyclic amino group.

Table 2: Estimated pKa Values and Protonation Sites for this compound

| Equilibrium | Protonation Site | Estimated pKa of Conjugate Acid | Dominant Species Below pKa | Dominant Species Above pKa |

|---|---|---|---|---|

| H₃L³⁺ ⇌ H₂L²⁺ + H⁺ | Ring Nitrogen (N1 or N4) | ~0.7 thieme-connect.de | Triply-protonated cation | Diprotonated cation |

| H₂L²⁺ ⇌ HL⁺ + H⁺ | Ring Nitrogen (N1 or N4) | ~1.0 (Estimated) | Diprotonated cation | Monoprotonated (on amino group) |

| HL⁺ ⇌ L + H⁺ | Exocyclic Amino Group (-NH₂) | ~3.2 chemicalbook.com | Monoprotonated (on amino group) | Neutral molecule |

Note: Values are estimates based on pyrazine and 2-aminopyrazine. L represents the neutral this compound molecule.

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govyoutube.com This reaction typically involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration, usually under acidic catalysis, to yield the final imine product with a C=N double bond. youtube.com

The general reaction is: R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O

For this compound, this reaction provides a straightforward method for derivatization.

Table 3: Imine Formation from this compound

| Carbonyl Compound | Structure | Resulting Imine Product Name |

|---|---|---|

| Formaldehyde | H₂C=O | N-Methylidene-3-propylpyrazin-2-amine |

| Acetone | (CH₃)₂C=O | N-(Propan-2-ylidene)-3-propylpyrazin-2-amine |

| Benzaldehyde | C₆H₅CHO | N-Benzylidene-3-propylpyrazin-2-amine |

Intermolecular and Intramolecular Interactions

The structure of this compound allows for various non-covalent interactions that influence its physical properties and molecular recognition behavior.

Intermolecular Interactions: The primary intermolecular force available to this compound is hydrogen bonding. The N-H bonds of the amino group can act as hydrogen bond donors, while the lone pairs on the ring nitrogens and the amino nitrogen can act as acceptors. mdpi.comnih.gov This can lead to the formation of dimeric structures or extended networks in the solid state, with N-H···N interactions being particularly significant. mdpi.comresearchgate.net Additionally, π-π stacking interactions between the aromatic pyrazine rings of adjacent molecules can contribute to crystal packing and stability. researchgate.netacs.org

Proposed Reaction Mechanisms for Novel Transformations

The unique electronic properties of the aminopyrazine scaffold can lead to complex reaction pathways beyond simple substitution.

In some nucleophilic substitutions on pyrazines and other π-deficient diazines, a direct addition-elimination (SNAr) mechanism is not the only pathway. An alternative is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. thieme-connect.de

This pathway is particularly relevant for aminopyrazines under strongly basic conditions. A proposed mechanism for a derivative of this compound would proceed as follows:

Addition: A strong nucleophile (e.g., an amide ion) attacks an unsubstituted carbon atom of the pyrazine ring (e.g., C5 or C6), forming a σ-complex.

Ring Opening: The strained, electron-rich intermediate undergoes cleavage of one of the ring C-N bonds. This step is often facilitated by the presence of the amino group, leading to an open-chain intermediate.

Ring Closure: The open-chain intermediate can then re-cyclize. Depending on which atoms participate in the new bond formation, this can either regenerate the pyrazine ring or, more commonly, lead to the formation of a new, more stable heterocyclic system, such as an imidazole (B134444) derivative. thieme-connect.de

This ANRORC pathway explains the formation of rearranged products that cannot be accounted for by a standard SNAr mechanism and highlights the complex reactivity of the pyrazine ring under specific conditions. thieme-connect.de

Ground State Double Proton Transfer Processes in Aminopyrazines

Theoretical studies on aminopyrazine derivatives have provided significant insights into the mechanisms of ground state double proton transfer (GSDPT) processes. While specific experimental data on this compound is limited in this context, computational investigations on closely related analogs, such as 2-aminopyrazine (APz), offer a detailed model for understanding these reactions. The GSDPT process in aminopyrazines is often mediated by solvent molecules, particularly water, which form a hydrogen-bonded bridge facilitating the proton relay.

Research on the 2-aminopyrazine-water complex (APz-H₂O) using density functional theory (DFT) at the M06-2X/6-31G(d, p) level has elucidated the mechanistic pathway of this transfer. researchgate.net In this system, a single water molecule acts as a bridge, simultaneously accepting a proton from the amino group of the pyrazine and donating a proton to the ring nitrogen atom.

The GSDPT reaction is found to proceed through a concerted but asynchronous mechanism. researchgate.net This means that the two proton transfer events occur within a single kinetic step, but the movement of the protons is not perfectly synchronized. The transition state involves the transient formation of a hydronium-like species as the water molecule facilitates the proton shuttle.

Further computational studies have explored the influence of an extended hydrogen-bonded network on the GSDPT process. The presence of additional water molecules can alter the energy barrier and the degree of asynchronicity of the proton transfer. researchgate.net Depending on the location and number of these extra water molecules, the mechanism can shift between a protolysis pattern (where the proton transfer from the amino group to the water bridge is more advanced in the transition state) and a solvolysis pattern (where the proton transfer from the water bridge to the pyrazine ring is more advanced). researchgate.net

The energy barrier for the GSDPT process is a critical parameter and is influenced by the surrounding solvent environment. The presence of additional hydrogen bonds can either raise or lower this barrier depending on how they stabilize the ground state, transition state, and product. researchgate.netresearchgate.net

Below is a table summarizing the key characteristics of the GSDPT process in the model 2-aminopyrazine-water system.

| Parameter | Description |

| Reactant Complex | 2-aminopyrazine hydrogen-bonded with a single water molecule, which bridges the amino group and a ring nitrogen. |

| Computational Method | DFT with M06-2X functional and 6-31G(d, p) basis set. researchgate.net |

| Mechanism | Concerted but asynchronous double proton transfer. researchgate.net |

| Transition State | A single transition state where both protons are partially transferred, involving a hydronium-like character of the bridging water molecule. |

| Solvent Influence | Additional water molecules in the hydrogen-bonded network can modulate the energy barrier and the asynchronicity of the transfer, shifting between protolysis and solvolysis pathways. researchgate.net |

This theoretical framework for 2-aminopyrazine provides a strong foundation for understanding the potential ground state double proton transfer reactivity of this compound, where the propyl group would primarily exert electronic and steric influences on the reaction profile.

Computational and Theoretical Investigations

Quantum Chemical Studies on 3-Propylpyrazin-2-amine Electronic Structure

Quantum chemical studies are fundamental in elucidating the electronic properties of molecules. For this compound, these studies help in understanding its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of this compound, DFT calculations are employed to determine its most stable three-dimensional structure, known as the optimized molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The stability of the molecule can be inferred from the calculated total energy. A lower total energy corresponds to a more stable molecular configuration. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for these calculations. While specific DFT studies on this compound are not widely available, research on related benzimidazole (B57391) derivatives has demonstrated that DFT can accurately predict molecular geometries that are in good agreement with experimental data from X-ray crystallography. mdpi.com For instance, in a study of benzimidazole derivatives, the bond distances of the C=O group were calculated to be around 1.221 Å to 1.252 Å, which aligns well with experimental findings. mdpi.com Similar accuracy would be expected for predictions of the geometry of this compound.

The presence of the propyl and amine groups on the pyrazine (B50134) ring is expected to influence the electronic distribution and, consequently, the geometry and stability of the molecule. The electron-donating nature of the amine group can affect the aromaticity and bond lengths within the pyrazine ring.

Table 1: Illustrative DFT Calculated Geometrical Parameters for a Pyrazine Derivative (Note: This table is illustrative and based on typical values for similar heterocyclic compounds, as specific data for this compound is not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (ring) | 1.33 - 1.34 | |

| C-C (ring) | 1.39 - 1.40 | |

| C-N (amine) | 1.36 | |

| N-C-C (ring) | 122 - 123 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates high stability and low chemical reactivity. irjweb.com For pyrazine and its derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, distributed over the aromatic ring. The substituents significantly influence the energies of these orbitals. The electron-donating amino group in this compound is expected to raise the energy of the HOMO, making the molecule a better electron donor. The propyl group, being a weak electron-donating group, will have a smaller effect.

Computational studies on similar heterocyclic compounds have shown that the introduction of different functional groups can tune the HOMO-LUMO gap. nih.gov For example, in a study on thieno[2,3-d]pyrimidin-4-amine (B81154) derivatives, the calculated HOMO-LUMO gaps were found to be in the range of 3.15 eV to 3.83 eV. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazine (Note: This table is illustrative and based on general values for similar compounds.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.5 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution in a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. mdpi.com

Typically, regions of negative electrostatic potential (colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. These regions are usually associated with electronegative atoms like nitrogen and oxygen. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to electronegative atoms.

For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrazine ring and the nitrogen atom of the amine group, indicating these as likely sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amine group would exhibit a positive potential, making them susceptible to nucleophilic attack. The propyl group would likely show a region of relatively neutral potential. MEP analysis is a powerful tool for predicting intermolecular interactions and understanding the initial steps of chemical reactions. mdpi.com

Mechanistic Insights from Computational Simulations

Computational simulations provide a way to study the dynamics of chemical reactions, offering insights into reaction pathways and the influence of the surrounding environment.

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate and characterize transition state structures.

For reactions involving this compound, such as electrophilic substitution or nucleophilic addition, computational methods can be employed to model the reaction pathway. By calculating the energies of the reactants, products, and the transition state, the activation energy of the reaction can be determined. This information is crucial for predicting the feasibility and rate of a reaction.

The process involves proposing a reaction mechanism and then using computational algorithms to find the saddle point on the potential energy surface that corresponds to the transition state. Vibrational frequency analysis is then performed to confirm that the identified structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Computational models can account for solvent effects in two primary ways: through implicit solvent models or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and energy.

Explicit solvent models involve including a number of solvent molecules in the computational simulation along with the solute molecule. This approach is more computationally intensive but can provide a more detailed picture of the specific interactions between the solute and solvent molecules, such as hydrogen bonding. Molecular dynamics simulations with explicit solvent can be used to study the dynamic behavior of the solute in solution and its effect on reaction pathways. For instance, the choice of solvent can influence the efficiency and yield of chemical syntheses, and computational screening can help in identifying optimal solvents. researchgate.net

Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions are paramount in dictating the solid-state structure and polymorphic behavior of molecular solids. For this compound, the interplay of hydrogen bonding and other weak interactions involving the aminopyrazine core is crucial for its supramolecular architecture.

Hydrogen Bonding Networks Involving the Aminopyrazine Moiety

The aminopyrazine moiety of this compound is rich in hydrogen bond donors and acceptors, leading to the formation of robust and predictable networks. The primary amine (-NH₂) group provides two donor protons (N-H), while the two nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors. nih.gov This dual functionality allows for the creation of extensive intermolecular connections.

Computational studies on similar aminopyrazine and aminopyrimidine systems have shown that N-H···N hydrogen bonds are a dominant and recurring motif in their crystal structures. mdpi.comresearchgate.net These interactions typically lead to the formation of dimers or extended one-dimensional chains. In the case of this compound, the amino group of one molecule can form a hydrogen bond with one of the ring nitrogen atoms of a neighboring molecule. This directional and specific interaction is a key driver in the self-assembly process, guiding the molecules into ordered arrangements. nih.gov Theoretical investigations into hydrated aminopyrazine clusters further confirm the propensity of the ring nitrogens to accept hydrogen bonds, switching between different nitrogen atoms based on the size of the hydrogen-bonding network. researchgate.net

Table 1: Representative Hydrogen Bond Parameters in Aminopyrazine Systems

| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Typical Angle (°) |

| N-H (Amine) | N (Pyrazine Ring) | Intermolecular | 2.0 - 2.2 | 160 - 180 |

| N-H (Amine) | N (Amine) | Intermolecular | 2.1 - 2.4 | 150 - 170 |

| C-H (Pyrazine Ring) | N (Pyrazine Ring) | Intermolecular (Weak) | 2.5 - 2.8 | 130 - 150 |

Note: Data is illustrative and based on computational studies of related aminopyrazine and heterocyclic amine structures.

N–H···π Interactions in Self-Assembly Processes

Computational analyses have identified C-H···π interactions as being robust enough to stabilize specific molecular conformations and guide higher-order self-assembly in various heterocyclic systems. semanticscholar.org By analogy, the N-H group in this compound can act as a hydrogen bond donor to the face of the pyrazine ring, influencing the stacking arrangement of the molecules. This interaction, in conjunction with π-π stacking of the pyrazine rings, helps to create densely packed and stable three-dimensional structures. mdpi.com The interplay between strong N-H···N bonds and weaker, more diffuse N–H···π interactions allows for the formation of complex and sometimes polymorphic crystalline structures. semanticscholar.org

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure influences its biological activity. ijournalse.org Computational methods provide a powerful and efficient means to explore the SAR of compounds like this compound, accelerating the process of drug discovery and development. nih.gov

In Silico Screening and Ligand Design

In silico (computer-based) screening is a key computational technique used to identify promising drug candidates from large virtual libraries of compounds. For derivatives of the pyrazine scaffold, this approach has been successfully employed to discover potential inhibitors for various biological targets. The process often begins with a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity.

For instance, in studies on pyrazine derivatives targeting specific enzymes like PIM-1 kinase, pharmacophore models are generated based on known active compounds. bibliomed.orgjapsonline.com These models are then used to screen databases like the ZINC database, which contains millions of commercially available compounds, to find molecules that match the pharmacophore features. japsonline.com Hits from this virtual screening are then subjected to further computational analysis, such as molecular docking, to refine the selection. This methodology allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, saving significant time and resources. mdpi.comnih.gov The insights gained from these screening efforts can also guide the rational design of novel ligands with improved potency and selectivity.

Prediction of Molecular Interactions with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com This technique is invaluable for elucidating the potential mechanism of action of compounds like this compound at the molecular level.

Docking studies performed on various pyrazine derivatives have revealed common interaction patterns with protein targets. nih.gov The aminopyrazine core is particularly adept at forming key interactions within an active site. The amine group can act as a hydrogen bond donor, while the pyrazine ring nitrogens act as hydrogen bond acceptors. nih.gov For example, docking studies of pyrazine-based inhibitors against PIM-1 kinase showed crucial hydrogen bonds forming with the backbone of amino acid residues in the hinge region of the ATP-binding pocket, such as Glu121 and Lys67. japsonline.com The propyl group of this compound would likely occupy a hydrophobic pocket within the active site, contributing to binding affinity through van der Waals interactions. By predicting these molecular interactions, researchers can understand the structural basis for a compound's activity and design modifications to enhance its binding affinity and specificity. dergipark.org.tr

Table 2: Illustrative Molecular Docking Results for a Pyrazine Derivative against a Hypothetical Kinase Target

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Pyrazine Derivative | -9.2 | GLU-101 | Hydrogen Bond (with amine N-H) |

| Pyrazine Derivative | -9.2 | VAL-35 | Hydrophobic (with alkyl group) |

| Pyrazine Derivative | -9.2 | LEU-150 | Hydrophobic (with alkyl group) |

| Pyrazine Derivative | -9.2 | LYS-53 | Hydrogen Bond (with pyrazine N) |

| Pyrazine Derivative | -9.2 | PHE-162 | π-π Stacking (with pyrazine ring) |

Note: This data is hypothetical and serves to illustrate the typical outputs and insights gained from molecular docking studies on compounds containing the aminopyrazine scaffold.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the bonding framework of a molecule like 3-Propylpyrazin-2-amine. These methods probe the vibrational and rotational energy levels of molecules.

Fourier Transform Infrared (FT-IR) Spectroscopic Techniques

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the primary amine (-NH₂) group, the pyrazine (B50134) ring, and the propyl (C₃H₇) group. Key expected vibrations would include:

N-H stretching: Primary amines typically exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

N-H bending (scissoring): A characteristic absorption for primary amines is found in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N stretching: The stretching vibration of the C-N bond in aromatic amines typically appears in the 1250-1335 cm⁻¹ region. orgchemboulder.com

C-H stretching: Vibrations from the propyl group and the pyrazine ring would be observed. Aliphatic C-H stretching typically occurs in the 2850-2960 cm⁻¹ range, while aromatic C-H stretching is found around 3000-3100 cm⁻¹.

Pyrazine ring vibrations: The pyrazine ring would exhibit characteristic stretching and bending vibrations within the fingerprint region (below 1500 cm⁻¹).

Without experimental data, a specific data table cannot be generated.

Raman Spectroscopy (FT-Raman, SERS) for Vibrational Fingerprints

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the molecular structure.

Key features expected in the Raman spectrum would include:

Pyrazine ring breathing modes: These are often strong and characteristic vibrations in Raman spectra of aromatic heterocyclic compounds.

C-C stretching vibrations of the propyl group and the pyrazine ring.

Symmetric N-H stretching of the amine group.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal by adsorbing the molecule onto a metallic nanostructure. This would be particularly useful for analyzing very small quantities of the compound.

Without experimental data, a specific data table cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.

High-Resolution ¹H NMR and ¹³C NMR Techniques

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazine ring, the amine group, and the three different types of protons in the propyl group (CH₂, CH₂, and CH₃). The chemical shift (δ) of each signal would indicate its electronic environment, and the splitting pattern (multiplicity) would reveal the number of neighboring protons. hw.ac.uk

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. A unique signal is typically observed for each chemically distinct carbon atom. The ¹³C NMR spectrum of this compound would show distinct signals for the carbons in the pyrazine ring and the three carbons of the propyl group. The chemical shifts would be indicative of the hybridization and the nature of the attached atoms. libretexts.orglibretexts.org

Without experimental data, specific data tables for chemical shifts and coupling constants cannot be generated.

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are used to establish the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity within the propyl group and to assign the protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule, for example, connecting the propyl group to the pyrazine ring.

Conformational Analysis via Variable Temperature NMR

Variable temperature (VT) NMR studies can provide information about dynamic processes in a molecule, such as the rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be used to determine the energy barriers for conformational changes. For this compound, VT NMR could potentially be used to study the rotation around the C-C bonds of the propyl group or the C-N bond of the amine group.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic structure of molecules containing chromophores. For this compound, the chromophore is the 2-aminopyrazine (B29847) system, where the pyrazine ring's π-conjugated system is augmented by the electron-donating amino group (-NH₂). The aromaticity and conjugation within the pyrazine ring result in strong UV and, potentially, visible light absorption. researchgate.net The electronic absorption spectra of pyrazine derivatives are influenced by the types of substituents attached to the ring. science.gov

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to specific electronic transitions. The primary transitions anticipated for the aminopyrazine moiety are π → π* and n → π*.

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The presence of the amino group, which acts as an auxochrome, can cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to unsubstituted pyrazine.

n → π Transitions:* These lower-intensity absorptions result from the excitation of a non-bonding electron (from the nitrogen atoms of the pyrazine ring or the amino group) to a π* antibonding orbital. These transitions are characteristic of heterocyclic aromatic compounds.

While specific experimental λmax values for this compound are not detailed in readily available literature, the expected transitions based on its structure are summarized in the table below.

| Electronic Transition | Description | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital in the pyrazine ring. | ~250-300 nm | High (ε > 1,000) |

| n → π | Excitation of a non-bonding electron from a nitrogen atom to a π antibonding orbital. | ~300-350 nm | Low (ε < 1,000) |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₁₁N₃), the molecular ion peak ([M]⁺•) is expected at a mass-to-charge ratio (m/z) of 137, corresponding to its nominal molecular mass. As it contains an odd number of nitrogen atoms, its molecular ion peak will conform to the nitrogen rule, appearing at an odd m/z value.

The fragmentation of this compound under electron ionization (EI) is predicted to be dominated by cleavages associated with the propyl side chain and the stable aromatic pyrazine core. The most characteristic fragmentation pathway for alkyl-substituted aromatic compounds and aliphatic amines is α-cleavage. miamioh.edulibretexts.org In this case, α-cleavage refers to the breaking of the C-C bond adjacent to the pyrazine ring.

The primary fragmentation pathways are proposed as follows:

α-Cleavage: The most favorable fragmentation is the loss of an ethyl radical (•C₂H₅, mass 29) from the propyl group. This process results in the formation of a stable, resonance-stabilized cation at m/z 108. This fragment is often the base peak in the mass spectra of similar structures.

Benzylic-type Cleavage: Loss of a hydrogen radical (•H) from the carbon attached to the ring can lead to a fragment at m/z 136 ([M-1]⁺).

McLafferty Rearrangement: A less common pathway could involve a rearrangement with the loss of propene (C₃H₆, mass 42), resulting in a fragment at m/z 95.

A summary of the predicted major fragments for this compound is provided in the following interactive table.

| m/z Value | Proposed Fragment Ion | Proposed Fragmentation Mechanism | Significance |

|---|---|---|---|

| 137 | [C₇H₁₁N₃]⁺• | Molecular Ion ([M]⁺•) | Confirms molecular weight |

| 108 | [M - C₂H₅]⁺ | α-Cleavage: Loss of an ethyl radical from the propyl chain. | Likely Base Peak |

| 136 | [M - H]⁺ | Loss of a hydrogen radical. | Common minor fragment |

| 95 | [M - C₃H₆]⁺ | McLafferty rearrangement: Loss of propene. | Possible rearrangement fragment |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and properties.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, the application of X-ray diffraction would yield critical structural data. The analysis would reveal the planarity of the pyrazine ring and the conformation of the propyl side chain relative to the ring. Furthermore, a key structural feature of interest would be the intermolecular interactions, particularly hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazine ring can act as acceptors, leading to the formation of hydrogen-bonded networks (e.g., dimers, chains, or sheets) in the solid state. These interactions govern the crystal packing and influence physical properties such as melting point and solubility.

The table below outlines the type of structural information that would be obtained from a successful X-ray crystallographic analysis of this compound.

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise geometry of the molecule, confirming connectivity. |

| Torsional Angles | Conformation of the propyl group and its orientation. |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and van der Waals forces. |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is used to determine the thermal stability and decomposition profile of materials. A TGA experiment yields a curve plotting mass percentage versus temperature, from which the onset of decomposition and the temperatures of subsequent mass loss events can be identified. The first derivative of this curve (DTG) shows the rate of mass loss and helps pinpoint the temperature of maximum decomposition rate (Tmax). mdpi.com

For this compound, TGA would provide insights into its stability at elevated temperatures. While no experimental TGA data is currently available for this specific compound, a hypothetical decomposition profile can be proposed based on its structure. The thermal stability of aminopyrazines is generally high due to the aromatic ring. Decomposition would likely occur in distinct stages:

Initial Decomposition: The initial mass loss would likely correspond to the cleavage of the propyl side chain, as C-C and C-N single bonds are weaker than the bonds within the aromatic ring. This could occur through one or more steps.

Ring Decomposition: At significantly higher temperatures, the pyrazine ring itself would undergo fragmentation and decomposition.

The table below presents a hypothetical decomposition profile for this compound as would be determined by TGA.

| Decomposition Stage | Approximate Temperature Range (°C) | Proposed Mass Loss | Theoretical Mass Loss (%) |

|---|---|---|---|

| 1 | 200 - 350 | Loss of propyl group (C₃H₇) | ~31.4% |

| 2 | > 350 | Decomposition of the remaining aminopyrazine ring | Remaining mass |

Advanced Analytical Methodologies for 3 Propylpyrazin 2 Amine and Its Metabolites Excluding Clinical Samples

Chromatographic Separation Techniques

Chromatography remains the cornerstone for the separation and analysis of 3-Propylpyrazin-2-amine and its metabolites. The choice of technique is often dictated by the physicochemical properties of the analytes, the complexity of the sample matrix, and the desired sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with UV/Vis or Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrazine (B50134) derivatives. For this compound, which possesses a UV-absorbing pyrazine ring, UV/Vis detection is a straightforward and robust method. When coupled with mass spectrometry (MS), HPLC offers unparalleled selectivity and sensitivity, enabling the definitive identification and quantification of the parent compound and its metabolites.

Reverse-phase HPLC is the most common mode of separation for compounds of this nature. A C18 or C8 column is typically employed, offering good retention and separation of moderately polar compounds like this compound. The mobile phase usually consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate to ensure compatibility with MS detection) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the parent compound from its potentially more polar metabolites.

Table 1: Illustrative HPLC-UV/Vis Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

For HPLC-MS analysis, an electrospray ionization (ESI) source is commonly used, typically in positive ion mode, due to the presence of the basic amine group which is readily protonated. The high resolution and accuracy of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, allow for the determination of the elemental composition of the parent compound and its metabolites, aiding in their structural elucidation.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net Given the likely volatility of this compound, GC-MS represents a highly effective analytical approach. researchgate.net This method offers high chromatographic resolution, leading to excellent separation of isomers and closely related compounds. d-nb.info

For the analysis of alkylpyrazines, a capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5ms) or a polyethylene glycol (e.g., DB-WAX) phase, is typically employed. d-nb.info The choice of column depends on the polarity of the target analytes and potential matrix interferences. d-nb.info A temperature-programmed oven is used to facilitate the elution of compounds with a range of boiling points.

Electron ionization (EI) is the most common ionization technique in GC-MS, producing characteristic fragmentation patterns that serve as a "fingerprint" for compound identification. The resulting mass spectra can be compared against spectral libraries for confirmation.

Table 2: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Ion Chromatography (IC) and Capillary Electrophoresis (CE)

While less common for this specific class of compounds, Ion Chromatography (IC) and Capillary Electrophoresis (CE) can offer alternative separation mechanisms. IC is particularly useful for the analysis of ionic species. Although this compound is a weak base, its protonated form could potentially be analyzed by cation-exchange chromatography.

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. This high-efficiency technique requires minimal sample volume and can be a powerful tool for the separation of closely related charged molecules, such as the parent amine from its potentially charged metabolites.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique that can be used for the qualitative analysis and screening of this compound. nih.gov It is particularly useful for monitoring reaction progress in synthetic chemistry or for preliminary sample cleanup and fractionation. A silica (B1680970) gel plate is typically used as the stationary phase, and a solvent system of appropriate polarity is chosen as the mobile phase to achieve separation. Visualization can be achieved under UV light due to the aromatic nature of the pyrazine ring, or by staining with a suitable reagent. imist.ma

Table 3: Example TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is critical to remove interfering matrix components and to concentrate the analyte of interest, thereby improving the sensitivity and reliability of the analytical method. For trace analysis, derivatization can be employed to enhance the detectability of this compound.

Pre-column and Post-column Derivatization Techniques (e.g., OPA, Dansyl Chloride)

Derivatization involves chemically modifying the analyte to improve its chromatographic behavior or to introduce a tag that can be detected with higher sensitivity. researchgate.net For this compound, which contains a primary amine group, several derivatization reagents are available. thermofisher.com

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov This pre-column derivatization significantly enhances the sensitivity of detection when using a fluorescence detector with HPLC. nih.gov The reaction is typically carried out in a basic buffer solution. researchgate.net

Dansyl Chloride: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is another widely used pre-column derivatization reagent for primary and secondary amines. sigmaaldrich.comresearchgate.net It reacts with the amine group to form a stable, highly fluorescent dansyl derivative. nih.gov These derivatives can be readily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector. scispace.comresearchgate.net

Table 4: Common Derivatization Reagents for Primary Amines

| Reagent | Reaction Principle | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Forms a fluorescent isoindole derivative with primary amines in the presence of a thiol. | Fluorescence | Rapid reaction at room temperature. |

| Dansyl Chloride | Reacts with primary and secondary amines to form stable, fluorescent sulfonamides. | Fluorescence, UV | Stable derivatives, high sensitivity. sigmaaldrich.comnih.gov |

These derivatization strategies are particularly valuable when analyzing samples with complex matrices or when very low detection limits are required, providing the necessary sensitivity and selectivity for the accurate determination of this compound and its metabolites in non-clinical settings.

Method Validation Parameters for Quantitative Analysis

A comprehensive review of scientific literature did not yield specific studies detailing the validation of quantitative analytical methods exclusively for this compound and its metabolites in non-clinical samples. The development and validation of such methods are crucial for ensuring the reliability and accuracy of experimental data in research settings, including environmental and food matrices. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. The key parameters for validating a quantitative analytical method, as outlined by international guidelines, are discussed below in the context of how they would be applied to the analysis of this compound. While specific data for this compound is not publicly available, the principles of method validation remain universal.

Linearity and Calibration Curve Development

Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument. To establish the linearity for the quantitative analysis of this compound, a series of calibration standards at different concentrations would be prepared by spiking a blank matrix (e.g., water, soil extract, or a food commodity extract) with known amounts of a certified reference standard of the compound.

The analysis of these standards, typically by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would generate a calibration curve. This curve is a plot of the instrument response versus the concentration of this compound. The relationship is typically evaluated using a linear regression model. A key statistic in this evaluation is the coefficient of determination (R²), which should ideally be close to 1, indicating a strong linear relationship.

Hypothetical Linearity Data for this compound Analysis

| Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

This table is for illustrative purposes only, as no specific experimental data for this compound was found.

Precision (Repeatability and Reproducibility)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision): This is assessed by analyzing replicate samples of a known concentration of this compound within the same laboratory, on the same day, with the same equipment, and by the same analyst.

Reproducibility (Inter-assay precision): This is determined by analyzing the same samples on different days, with different analysts, or with different equipment, either within the same laboratory or in different laboratories.

Low RSD values would indicate high precision of the analytical method.

Illustrative Precision Data for this compound

| Concentration (ng/mL) | Intra-day RSD (%) | Inter-day RSD (%) |

|---|---|---|

| 5 | < 5% | < 10% |

| 50 | < 3% | < 8% |

| 100 | < 2% | < 5% |

This table represents typical acceptance criteria for precision in analytical method validation and is not based on actual experimental data for this compound.

Accuracy and Recovery Rate Determination

Accuracy is the measure of the closeness of the experimental value to the true or accepted value. It is often assessed through recovery studies. To determine the recovery for this compound, a blank matrix would be spiked with a known concentration of the compound before the sample preparation and analysis process. The measured concentration is then compared to the known spiked concentration. The recovery is calculated as:

Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Acceptable recovery rates are typically within a range of 80-120%, depending on the complexity of the matrix and the concentration of the analyte.

Example of Recovery Data for this compound Analysis

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

|---|---|---|

| 10 | 9.2 | 92 |

| 50 | 48.5 | 97 |

| 100 | 103 | 103 |

This table is a hypothetical representation of recovery data.

Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is often established as the concentration that yields a signal-to-noise ratio of 10:1, or it can be the lowest point on the calibration curve that meets the criteria for accuracy and precision.

These limits are crucial for determining the applicability of the method for analyzing trace levels of this compound in various non-clinical samples.

Hypothetical LOD and LOQ for this compound

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

These values are illustrative and would need to be determined experimentally for a specific analytical method and matrix.

Future Research Perspectives and Unexplored Avenues

Development of Next-Generation Synthetic Strategies for Pyrazine (B50134) Compounds

The synthesis of pyrazine derivatives is a cornerstone of their study and application. researchgate.net Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. For a compound like 3-Propylpyrazin-2-amine, this could involve moving beyond traditional condensation reactions, such as the Gutknecht pyrazine synthesis, which often require harsh conditions and can result in modest yields. perfumerflavorist.com

Next-generation strategies may include:

Catalytic C-H Amination: Direct amination of a propylpyrazine precursor could offer a more atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can provide better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

Multicomponent Reactions (MCRs): Designing novel MCRs could enable the assembly of the this compound scaffold in a single step from simple precursors, enhancing efficiency. chim.it

Eco-Friendly Methodologies: The use of greener solvents, lower energy inputs (e.g., microwave-assisted synthesis), and catalysts based on earth-abundant metals are key areas of development for sustainable chemical production. researchgate.netchim.it

These advanced methods could facilitate the synthesis of a wider array of this compound analogs for structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools to predict the properties and potential biological activities of molecules like this compound, thereby guiding experimental work. mdpi.com As computational power increases, so does the accuracy and scope of these predictive models.

Future computational studies could focus on:

Density Functional Theory (DFT): To perform high-accuracy calculations of the molecule's electronic structure, spectroscopic properties (NMR, IR), and reactivity. This can help in understanding its stability and potential reaction pathways. researchgate.net

Molecular Docking: To screen this compound against libraries of known biological targets (e.g., kinases, receptors, enzymes) to predict its potential pharmacological applications. nih.govresearchgate.net Such studies can identify promising targets for subsequent in vitro testing.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound when interacting with a biological target, providing insights into binding stability and the mechanism of action at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related analogs, QSAR models can be developed to correlate specific structural features with biological activity, accelerating the optimization of lead compounds.

Table 1: Potential Applications of Computational Methods in this compound Research

Computational Method Predicted Property/Application Potential Benefit for Research Density Functional Theory (DFT) Electronic structure, Spectroscopic signatures, Reactivity Guides synthesis and characterization; predicts stability. Molecular Docking Binding affinity to proteins, Target identification Prioritizes biological targets for in vitro screening. lifechemicals.com Molecular Dynamics (MD) Conformational changes, Binding stability, Interaction mechanism Provides detailed insight into the molecular interactions with targets. QSAR Modeling Structure-activity relationships Accelerates the design of more potent and selective analogs.

Discovery of Novel Biological Targets and Mechanistic Insights (In Vitro)

The pyrazine core is a well-established scaffold in medicinal chemistry, found in drugs with diverse activities. mdpi.comlifechemicals.com The biological potential of this compound remains largely unexplored. A systematic in vitro screening approach is a critical next step.

Future research should involve:

Broad-Spectrum Screening: Testing the compound against a wide range of cell lines and enzyme panels to identify potential anticancer, antimicrobial, anti-inflammatory, or other therapeutic activities. nih.govdoaj.org Substituted aminopyrazines have shown activity against various microbes and cancer cell lines. nih.govmdpi.com

Target-Based Screening: Based on computational predictions, the compound can be tested against specific enzymes or receptors. For instance, many heterocyclic compounds, including pyrazines, are known kinase inhibitors, a key target in oncology. preprints.org

Mechanism of Action Studies: Once a biological activity is confirmed, further in vitro assays are needed to elucidate the mechanism. This could involve studying effects on cell cycle, apoptosis, signal transduction pathways, or specific enzyme kinetics. nih.gov For example, if the compound shows anticancer activity, investigating its impact on signaling pathways like FGFR could be a viable route. nih.gov

Applications in Functional Materials Science

Pyrazine-based compounds are not limited to biology; their unique electronic properties make them attractive for materials science. lifechemicals.com The aromatic, electron-deficient nature of the pyrazine ring allows it to participate in π-stacking and act as a building block for conjugated systems. rsc.org

Unexplored applications for this compound and its derivatives in this area include:

Organic Electronics: As a component in the synthesis of organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or photovoltaic devices. rsc.org Pyrazine derivatives have been used to create low-bandgap π-conjugated polymers for such applications. lifechemicals.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can act as ligands to coordinate with metal ions, forming structured materials. nih.gov These materials can have applications in gas storage, catalysis, or as sensors. The amine and propyl groups would further modify the properties of such materials.

Chemosensors: The pyrazine scaffold could be functionalized to create molecules that exhibit a change in fluorescence or color upon binding to specific ions or molecules, leading to sensor applications.